NPS-1034

Overview

Description

NPS-1034 is a novel inhibitor targeting the MET and AXL receptor tyrosine kinases. These receptors are implicated in various types of cancer, including non-small cell lung cancer and pancreatic ductal adenocarcinoma. The compound has shown efficacy in inhibiting the proliferation of cancer cells that express activated MET and AXL, making it a promising candidate for anticancer therapy .

Mechanism of Action

Target of Action

The primary targets of this compound, also known as NPS-1034, are the MET and AXL receptors . These receptors are implicated in tumorigenesis and metastatic progression . The MET receptor is the receptor for hepatocyte growth factor (HGF), and its aberrant activation has been linked to tumor growth, invasion, and metastasis . The AXL receptor is another target of this compound .

Mode of Action

This compound inhibits various constitutively active mutant forms of MET as well as HGF-activated wild-type MET . It also targets the AXL receptor . The compound inhibits the proliferation of cells expressing activated MET and AXL .

Biochemical Pathways

This compound affects the MET/PI3K/AKT signaling pathway . By inhibiting MET and AXL, it suppresses this pathway, leading to a reduction in epithelial-to-mesenchymal transition (EMT), a process that is often associated with cancer progression and metastasis .

Pharmacokinetics

It’s known that the compound is effective in both in vitro and in vivo models, suggesting it has suitable bioavailability .

Result of Action

This compound induces cell death and reduces the viability and clonogenicity of cancer cells in a dose-dependent manner . It also inhibits the migration of cancer cells by suppressing the MET/PI3K/AKT axis-induced EMT . In addition, this compound promotes the regression of tumors formed from such cells in a mouse xenograft model through anti-angiogenic and pro-apoptotic actions .

Action Environment

The efficacy of this compound can be influenced by the presence or absence of serum, as it inhibits HGF-stimulated activation of MET signaling in both conditions . Furthermore, the compound is effective against cancer cells that have developed resistance to other treatments, such as EGFR-tyrosine kinase inhibitors . This suggests that the action, efficacy, and stability of this compound can be influenced by the cellular and molecular environment, including the presence of other signaling molecules and the resistance profile of the cancer cells.

Biochemical Analysis

Biochemical Properties

NPS-1034 interacts with various enzymes and proteins, particularly the MET proto-oncogene product, which is the receptor for hepatocyte growth factor (HGF) . The compound inhibits the proliferation of cells expressing activated MET .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It promotes the regression of tumors formed from cells expressing activated MET in a mouse xenograft model through anti-angiogenic and pro-apoptotic actions . It also inhibits HGF-stimulated activation of MET signaling in the presence or absence of serum .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting various constitutively active mutant forms of MET as well as HGF-activated wild-type MET . It inhibits 15 of the 17 MET variants that exhibited autophosphorylation with nanomolar potency .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not clearly defined in the current literature. It is known that this compound interacts with the MET proto-oncogene product, which is the receptor for hepatocyte growth factor (HGF) .

Preparation Methods

The synthesis of NPS-1034 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. the compound is typically synthesized through a series of organic reactions involving the formation of carbon-nitrogen and carbon-carbon bonds .

Chemical Reactions Analysis

NPS-1034 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

NPS-1034 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of MET and AXL kinases.

Biology: Investigated for its effects on cell signaling pathways and cellular processes.

Medicine: Explored as a potential therapeutic agent for treating cancers with activated MET and AXL receptors, such as non-small cell lung cancer and pancreatic ductal adenocarcinoma

Comparison with Similar Compounds

NPS-1034 is unique in its dual inhibition of MET and AXL kinases. Similar compounds include:

SU11274: A MET inhibitor that does not target AXL.

NVP-BVU972: Another MET inhibitor with different specificity.

PHA665752: A MET inhibitor with a distinct mechanism of action. This compound’s ability to inhibit both MET and AXL makes it a versatile and potent therapeutic agent compared to these single-target inhibitors

Properties

IUPAC Name |

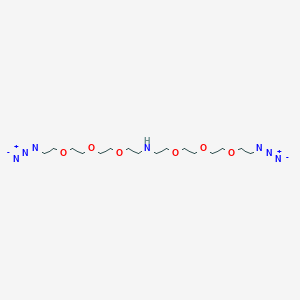

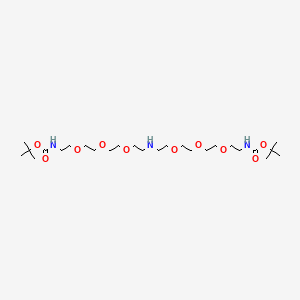

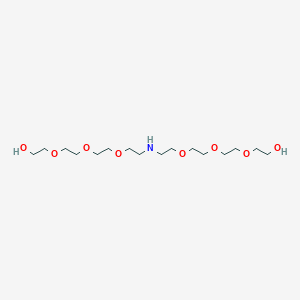

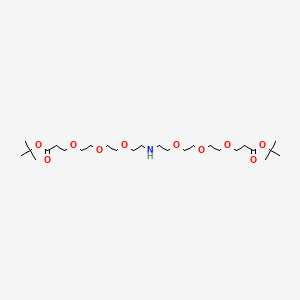

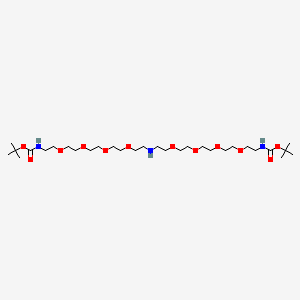

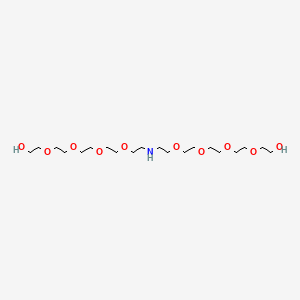

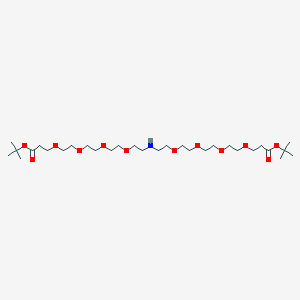

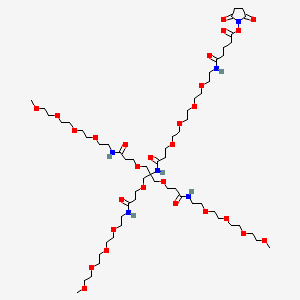

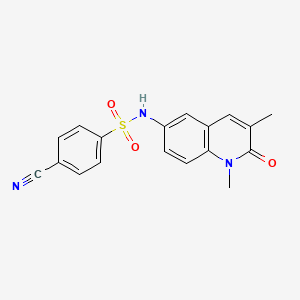

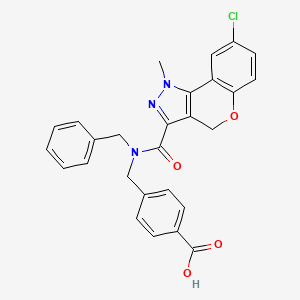

1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23F2N5O3/c1-18-27(31(40)38(37(18)2)22-11-8-20(32)9-12-22)30(39)36-21-10-13-25(24(33)16-21)41-26-14-15-34-29-28(26)23(17-35-29)19-6-4-3-5-7-19/h3-17H,1-2H3,(H,34,35)(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAZVGZUBCFHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=CNC5=NC=C4)C6=CC=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.